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  • Product: 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide
  • CAS: 400078-05-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide

Structural Architecture, Synthetic Protocols, and Pharmacological Potential [1] Executive Summary This technical guide provides a comprehensive analysis of 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide , a bioactive s...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Protocols, and Pharmacological Potential [1]

Executive Summary

This technical guide provides a comprehensive analysis of 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide , a bioactive scaffold belonging to the N-heterocyclic carboxamide class. While often overshadowed by its benzimidazole or imidazopyridine analogs, this specific molecular entity represents a critical "minimalist" pharmacophore. It combines the electron-rich, metal-coordinating imidazole core with a flexible, hydrogen-bond-donating hydrazide linker and a lipophilic phenyl terminus. This structure is frequently investigated in medicinal chemistry for its potential as a tubulin polymerization inhibitor , VEGFR-2 kinase inhibitor , and transition metal chelator .

Part 1: Chemical Identity & Structural Pharmacophores
1.1 Structural Nomenclature & Identifiers
  • IUPAC Name: 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 216.24 g/mol

  • Core Scaffold: 1-Methylimidazole (electron-rich aromatic heterocycle).

  • Linker: Carbohydrazide (

    
    ).
    
  • Terminal Motif: Phenyl ring (Lipophilic anchor).

1.2 3D Conformation & Pharmacophore Analysis

The molecule exists in a dynamic equilibrium defined by the rotation around the amide bond.

  • Planarity: The imidazole and phenyl rings are linked by the hydrazide bridge. To maximize

    
    -conjugation, the molecule tends toward planarity, but steric repulsion between the N-methyl group (imidazole) and the carbonyl oxygen can induce a twist angle.
    
  • H-Bonding Profile:

    • Acceptors (3): Carbonyl oxygen, Imidazole N3, Hydrazide N2 (lone pair).

    • Donors (2): Hydrazide -NH- groups.[2][3]

  • Chelation Site: The carbonyl oxygen and the terminal hydrazide nitrogen (or Imidazole N3) form a bidentate pocket capable of coordinating divalent metals (

    
    , 
    
    
    
    ), a feature critical for metalloenzyme inhibition.
Part 2: Synthetic Architecture

Synthesis of N'-phenyl substituted imidazole-2-carbohydrazides presents specific challenges, primarily due to the steric hindrance imposed by the N-methyl group adjacent to the reaction center (C2).

2.1 Retrosynthetic Analysis

The most robust disconnection is at the amide bond between the imidazole-2-carbonyl unit and phenylhydrazine.

  • Pathway A (Direct Hydrazinolysis): Reaction of ethyl 1-methylimidazole-2-carboxylate with phenylhydrazine. Note: This often fails or requires high heat due to steric hindrance.

  • Pathway B (Acid Chloride/Coupling): Activation of 1-methylimidazole-2-carboxylic acid followed by nucleophilic attack by phenylhydrazine. (Recommended)

2.2 Validated Synthetic Protocol (Pathway B)

Step 1: Lithiation & Carboxylation

  • Reagents: 1-Methylimidazole,

    
    -Butyllithium (
    
    
    
    -BuLi, 2.5M in hexanes), Dry THF,
    
    
    (dry ice).
  • Procedure:

    • Cool a solution of 1-methylimidazole in anhydrous THF to

      
       under Argon.
      
    • Dropwise add

      
      -BuLi. Stir for 1 hour to generate the 2-lithio species.
      
    • Bubble dry

      
       gas or add crushed dry ice. Allow to warm to RT.
      
    • Acidify with HCl to precipitate 1-methylimidazole-2-carboxylic acid .

Step 2: Coupling with Phenylhydrazine

  • Reagents: 1-methylimidazole-2-carboxylic acid, Phenylhydrazine, HATU (or EDC/HOBt), DIPEA, DMF.

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) in DMF.

    • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min to activate the acid.

    • Add Phenylhydrazine (1.1 eq).

    • Stir at RT for 12–24 hours.

    • Workup: Pour into ice water. Filter the precipitate.[3][4] Recrystallize from Ethanol/Water.

2.3 Synthetic Workflow Diagram

Synthesis Start 1-Methylimidazole Lithiation Step 1: Lithiation (n-BuLi, -78°C) Start->Lithiation Intermediate 2-Lithio-1-methylimidazole Lithiation->Intermediate Carboxylation Quench with CO2 (Acid Hydrolysis) Intermediate->Carboxylation Acid 1-Methylimidazole- 2-carboxylic Acid Carboxylation->Acid Coupling Step 2: Coupling (HATU, Phenylhydrazine) Acid->Coupling Product 1-methyl-N'-phenyl- 1H-imidazole-2-carbohydrazide Coupling->Product

Figure 1: Step-by-step synthetic pathway utilizing C2-lithiation and peptide coupling chemistry to overcome steric hindrance.

Part 3: Physicochemical & Spectral Profiling

Researchers must validate the structure using NMR and IR. The following data is characteristic for this scaffold.

3.1 Predicted Spectral Data
TechniqueSignal/BandAssignmentStructural Insight

NMR
(DMSO-

)

10.2–10.5 ppm (s, 1H)
-CO-NH -Downfield singlet due to amide acidity.

8.5–9.0 ppm (s, 1H)
-NH-NH -PhHydrazide proton adjacent to phenyl ring.

7.2–7.4 ppm (d, 1H)
Imidazole C4-HCharacteristic heteroaromatic doublet.

6.9–7.1 ppm (d, 1H)
Imidazole C5-HCharacteristic heteroaromatic doublet.

3.8–4.0 ppm (s, 3H)
N-CH

Diagnostic singlet for N-methylation.
IR (KBr)3200–3350


Broad stretching bands (Hydrazide).[5]
1650–1670


Amide I band (Strong).
3.2 Solubility & Stability
  • Solubility: Poor in water; soluble in DMSO, DMF, and hot Ethanol.

  • pKa: The imidazole nitrogen (N3) has a pKa

    
     6.5–7.0. The hydrazide protons are weakly acidic (pKa 
    
    
    
    12–13).
  • Stability: Stable at room temperature.[3] Susceptible to hydrolysis in strong acid/base at elevated temperatures.

Part 4: Biological Mechanism of Action

This molecule operates primarily through hydrogen bonding and metal coordination . It is a bioisostere of other established antitumor carboxamides.

4.1 Primary Targets
  • Tubulin Polymerization: The trimethoxyphenyl analogs of this structure are potent tubulin inhibitors (colchicine site). The N'-phenyl derivative serves as a lipophilic probe for this pocket.

  • Kinase Inhibition (VEGFR-2): The "Donor-Acceptor" motif of the carbohydrazide linker mimics the hinge-binding region of ATP, allowing it to dock into the ATP-binding site of tyrosine kinases.

  • Metal Chelation: The hydrazide backbone can chelate catalytic metal ions in metalloproteases, inhibiting their function.

4.2 Mechanism Diagram

MOA cluster_0 Pathway A: Kinase Inhibition cluster_1 Pathway B: Metal Chelation Molecule 1-methyl-N'-phenyl- 1H-imidazole-2-carbohydrazide Hinge ATP Binding Pocket (Hinge Region) Molecule->Hinge H-Bonding Metal Metal Ion (Zn2+, Cu2+) Molecule->Metal Coordination Block Blocks ATP Binding Hinge->Block Apoptosis Apoptosis / Anti-angiogenesis Block->Apoptosis Complex Stable N,O-Chelate Complex Metal->Complex Enzyme Inhibition of Metalloproteases Complex->Enzyme

Figure 2: Dual mechanism of action showing kinase inhibition via ATP-mimicry and metalloenzyme inhibition via chelation.

References
  • Nulu, J. R., & Nematollahi, J. (1969).[6] Imidazolecarbohydrazides.[1][6] III. Chemistry and biological evaluation. Journal of Medicinal Chemistry.

  • Zhang, L., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents.[7] Chemical Biology & Drug Design.[8][9]

  • Al-Wahaibi, L. H., et al. (2020).[5] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.[5][9] Molecules.[1][2][3][4][6][7][8][9][10][11][12][13]

  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of imidazole-2-carbohydrazide derivatives. Current Medicinal Chemistry.[9]

  • PrepChem. Synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile (Analogous Precursor).

Sources

Exploratory

Physicochemical Profiling and Synthetic Architecture of N'-Phenyl Imidazole Derivatives

This technical guide details the physicochemical properties, synthetic pathways, and biological implications of 1-phenylimidazole (N'-phenyl imidazole) derivatives. Content Type: Technical Guide | Audience: Medicinal Che...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthetic pathways, and biological implications of 1-phenylimidazole (N'-phenyl imidazole) derivatives.

Content Type: Technical Guide | Audience: Medicinal Chemists & Process Scientists[1]

Executive Summary

N'-phenyl imidazole (systematically 1-phenyl-1H-imidazole ) represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in antifungal agents, heme-coordinating inhibitors (CYP450), and optical materials.[1] Unlike its C-phenyl isomers, the N-phenyl linkage creates a unique electronic environment where the aromatic phenyl ring acts as a resonance sink for the N1 lone pair, significantly modulating the basicity and nucleophilicity of the distal N3 nitrogen. This guide provides a rigorous analysis of these electronic perturbations, solubility behaviors, and the modern Chan-Lam oxidative coupling protocols required for their synthesis.

Structural Fundamentals & Electronic Effects[1]

The physicochemical behavior of N'-phenyl imidazole is dictated by the electronic communication between the imidazole heterocycle and the phenyl substituent.

The N1-Phenyl "Electronic Sink"

In unsubstituted imidazole (pKa ~6.95), the N1 nitrogen contributes its lone pair to the aromatic sextet, while the N3 nitrogen retains a localized lone pair available for protonation. Upon N-phenylation, two competing effects emerge:

  • Inductive Withdrawal (-I): The sp²-hybridized phenyl carbon is more electronegative than an alkyl group, pulling electron density away from the imidazole ring.[1]

  • Resonance Delocalization (+M / -M): The lone pair on N1 can partially delocalize into the phenyl

    
    -system.[1] This reduces the electron density available to the imidazole ring, indirectly lowering the basicity of the N3 nitrogen.
    

Key Consequence: 1-phenylimidazole is less basic than imidazole.[1]

  • Imidazole pKa: 6.95[1]

  • 1-Phenylimidazole pKa: ~5.76 (Experimental values vary slightly by solvent/method, but consistently show a

    
    pKa 
    
    
    
    -1.2 units).[1]
Visualization of Electronic Effects

The following diagram illustrates the resonance contributions and the resulting deactivation of the N3 site.

ElectronicEffects N1 N1 Nitrogen (Pyrrole-type) Phenyl Phenyl Ring (Resonance Acceptor) N1->Phenyl Lone Pair Delocalization (Resonance) N3 N3 Nitrogen (Pyridine-type) N1->N3 Inductive Withdrawal Phenyl->N1 Steric Hindrance (Non-coplanar twist) Basicity Reduced Basicity (pKa ~ 5.8) N3->Basicity Lower Electron Density

Figure 1: Electronic interplay in 1-phenylimidazole. The N1 lone pair delocalization into the phenyl ring reduces the electron density available at N3, lowering the pKa.

Key Physicochemical Parameters

The following data summarizes the core properties of the parent compound, 1-phenylimidazole (CAS: 7164-98-9).

Quantitative Data Summary
ParameterValue / DescriptionImplications for Drug Design
Physical State Liquid / Low-melting solid (MP ~13°C)Requires careful handling; often handled as an oil or HCl salt.[1]
Boiling Point 142°C (at 15 mmHg)Volatile under high vacuum; amenable to distillation.[1]
pKa (Conj. Acid) ~5.7 – 5.8Reduced basicity compared to alkyl-imidazoles.[1] Less likely to be protonated at physiological pH (7.4).[1]
LogP (Oct/Water) 1.7 – 1.9Moderate lipophilicity.[1] Good membrane permeability but poor aqueous solubility.[1]
Water Solubility ~20 µg/mL (pH 7.[1]4)Critical Issue: Requires formulation aids (cyclodextrins, salts) or structural modification for bioavailability.
H-Bond Donors 0Lacks NH donor (N1 is substituted).[1]
H-Bond Acceptors 1 (N3)Capable of interacting with Ser/Thr residues or heme iron.[1]
Solubility & Formulation Logic

Because 1-phenylimidazole is a neutral, moderately lipophilic molecule with low basicity, it exhibits pH-dependent solubility .[1]

  • pH < 4: Solubility increases significantly as N3 becomes protonated (forming the imidazolium cation).[1]

  • pH > 6: The molecule exists predominantly as the neutral free base, leading to precipitation in aqueous media.

Synthetic Architecture: The Chan-Lam Coupling[1][2]

While historical synthesis relied on the Ullmann condensation (requiring high temperatures, ~200°C, and stoichiometric copper), the Chan-Lam-Evans coupling is the modern "gold standard" for synthesizing N-phenyl imidazoles. It operates at room temperature, uses boronic acids, and tolerates a wide range of functional groups.[2][3]

Protocol: Copper(II)-Catalyzed Oxidative Coupling

Reaction: Imidazole + Phenylboronic Acid


 1-Phenylimidazole[1]

Reagents:

  • Substrate: Imidazole (1.0 equiv)[1]

  • Coupling Partner: Phenylboronic acid (1.5 – 2.0 equiv)

  • Catalyst: Cu(OAc)₂ (10–20 mol% for catalytic, or 1.0 equiv for difficult substrates)

  • Ligand (Optional): Pyridine or Bipyridine (stabilizes Cu species)

  • Base: Pyridine or Et₃N[1]

  • Solvent: DCM or MeOH (DCM is preferred for solubility)

  • Oxidant: Atmospheric Oxygen (Open flask or O₂ balloon)

Step-by-Step Methodology:

  • Charge: To a round-bottom flask equipped with a stir bar, add Cu(OAc)₂ (0.1 equiv), Imidazole (1.0 equiv), and Phenylboronic acid (2.0 equiv).

  • Solvent: Add DCM (0.1 M concentration relative to imidazole).

  • Activation: Add Pyridine (2.0 equiv).

  • Oxidation: Stir the reaction vigorously open to the air (or under an O₂ balloon) at room temperature. The reaction mixture typically turns from blue/green to a dark suspension.[1]

  • Monitoring: Monitor by TLC (or LC-MS) for the disappearance of imidazole. Reaction time is typically 12–24 hours.[1]

  • Workup: Filter through a pad of Celite to remove copper salts.[1] Wash the pad with DCM.[1]

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂; Eluent: Hexanes/EtOAc or DCM/MeOH).

Mechanistic Workflow (Chan-Lam Cycle)

ChanLam Start Cu(II) Species (Pre-catalyst) Transmetal Transmetallation (Boronic Acid + Base) Start->Transmetal Ar-B(OH)2 Coordination Coordination (Imidazole binds Cu) Transmetal->Coordination Imidazole-H Oxidation Oxidation to Cu(III) (Requires O2) Coordination->Oxidation O2 (Air) Elimination Reductive Elimination (Product Release) Oxidation->Elimination High Energy State Elimination->Start Regenerate Cu(II) Product 1-Phenylimidazole Elimination->Product C-N Bond Formed

Figure 2: The Chan-Lam catalytic cycle. Note the critical requirement for Oxygen to access the Cu(III) intermediate necessary for reductive elimination.

Biological Implications & Applications[2][5][6][7]

Heme Coordination (CYP450 Inhibition)

The unhindered N3 nitrogen is a potent ligand for the heme iron in Cytochrome P450 enzymes.

  • Mechanism: The sp² lone pair on N3 coordinates axially to the heme iron, displacing the water molecule and preventing substrate oxidation.

  • Selectivity: N-phenyl derivatives often show different selectivity profiles compared to N-alkyl imidazoles (like ketoconazole) due to the steric bulk and rigidity of the phenyl ring, which interacts with the hydrophobic access channel of the enzyme.

Permeability and CNS Penetration

With a LogP of ~1.8 and a molecular weight of 144.17 Da, 1-phenylimidazole falls perfectly within "Rule of 5" space for high permeability.[1]

  • CNS Activity: Derivatives often show high blood-brain barrier (BBB) penetration, making them suitable scaffolds for CNS targets but also posing risks for off-target CNS toxicity if not optimized.[1]

References

  • PubChem. 1-Phenylimidazole (Compound Summary). National Library of Medicine.[1] [Link]

  • Kiyomori, A., Marcoux, J. F., & Buchwald, S. L. (1999). An Efficient Copper-Catalyzed Coupling of Aryl Boronic Acids with Imidazoles.[1] Tetrahedron Letters.[1] (Foundational work on Cu-coupling). [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[1] (Source for electronic parameter logic). [Link]

Sources

Foundational

Novel 1-Methyl-Imidazole Derivatives for Drug Discovery: A Technical Guide

Executive Summary This guide provides a technical blueprint for the design, synthesis, and evaluation of novel 1-methyl-imidazole (1-MeIm) derivatives. While the imidazole ring is ubiquitous in medicinal chemistry (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical blueprint for the design, synthesis, and evaluation of novel 1-methyl-imidazole (1-MeIm) derivatives. While the imidazole ring is ubiquitous in medicinal chemistry (e.g., histidine, purines), the 1-methylated variant offers distinct pharmacological advantages: it blocks annular tautomerism, fixes the dipole moment, and enhances lipophilicity for blood-brain barrier (BBB) penetration.

This document focuses on C5-functionalized 1-methyl-imidazoles as targeted kinase inhibitors (specifically targeting EGFR/VEGFR pathways in oncology) and 1-methylimidazolium salts as next-generation antimicrobial agents.

Part 1: Structural Logic & Pharmacophore Design

The 1-Methyl Advantage

In unsubstituted imidazoles, the N1 proton is labile, leading to tautomeric equilibrium (


). This complicates binding affinity predictions.
  • Tautomeric Lock: Methylation at N1 locks the heterocycle into a fixed electronic state, ensuring that N3 remains a dedicated hydrogen bond acceptor.

  • Metabolic Stability: The methyl group can block N-glucuronidation, a common clearance pathway for NH-imidazoles.

  • Vector Control: The N1-methyl group projects into the solvent-accessible region of many kinase ATP-binding pockets, allowing for physicochemical tuning without steric clashes.

Structure-Activity Relationship (SAR) Architecture

The design of novel derivatives revolves around three vectors on the 1-MeIm core:

  • Vector A (N1-Methyl): Solubility & Metabolic Shield.

  • Vector B (C2-Position): Electronic tuning (via EWG/EDG) to modulate pKa of N3; Steric gatekeeper.

  • Vector C (C4/C5-Positions): The "Warhead" vector. C5-arylation is critical for

    
     stacking with aromatic residues (e.g., Phe, Tyr) in the target protein's active site.
    

Caption: SAR logic for 1-methyl-imidazole derivatives, highlighting the distinct roles of N1, C2, and C5 vectors.

Part 2: Synthesis Strategy: C-H Activation

Traditional imidazole synthesis (e.g., Radziszewski) often yields mixtures or requires harsh conditions. The modern "Gold Standard" for generating novel 1-MeIm libraries is Transition-Metal Catalyzed Direct C-H Arylation .

Why C-H Activation?
  • Atom Economy: No need for pre-functionalized (halogenated) imidazoles.

  • Regioselectivity: Conditions can be tuned to favor C5 over C2 arylation.

  • Speed: One-step coupling of 1-methylimidazole with aryl halides.

Protocol: Pd-Catalyzed C5-Arylation

This protocol describes the coupling of 1-methylimidazole with an aryl bromide (Ar-Br) to generate a kinase-inhibitor precursor.

Reagents:

  • Substrate: 1-Methylimidazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (e.g., 4-bromo-N-phenylbenzamide) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or XPhos for sterically hindered substrates.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide) or Dioxane.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with Pd(OAc)₂, Ligand, K₂CO₃, and the Aryl Bromide.

  • Addition: Add degassed DMA (5 mL/mmol) followed by 1-Methylimidazole via syringe.

  • Reaction: Seal the tube and heat to 120°C for 12–16 hours. Note: C5-selectivity is favored at higher temperatures; lower temperatures may yield C2 mixtures.

  • Workup: Cool to room temperature. Dilute with EtOAc (ethyl acetate) and wash with water (3x) and brine (1x) to remove DMA.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

  • Validation: Verify C5-regiochemistry using NOESY NMR (Look for correlation between N-Me protons and C4-H, but lack of correlation to the new Aryl group if at C5).

Caption: Workflow for Pd-catalyzed C5-arylation of 1-methylimidazole.

Part 3: Therapeutic Applications & Biological Evaluation[1]

Target Class 1: Kinase Inhibitors (Oncology)

C5-arylated 1-methylimidazoles mimic the adenine ring of ATP. They bind to the hinge region of kinases like VEGFR-2 (angiogenesis) and EGFR (proliferation).

Mechanism of Action: The N3 nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the kinase hinge region (e.g., Cys919 in VEGFR-2). The C5-aryl group occupies the hydrophobic pocket.

Caption: Inhibition of RTK signaling (PI3K/AKT/mTOR) by 1-MeIm derivatives blocking the ATP pocket.

Target Class 2: Antimicrobial Ionic Liquids

Quaternization of the N3 nitrogen of 1-methylimidazole with long-chain alkyl halides yields Imidazolium Ionic Liquids . These are not just solvents but potent antimicrobial agents that disrupt bacterial cell membranes.

Key Design Feature:

  • Alkyl Chain Length: C10–C14 chains at the N3 position maximize membrane disruption (surfactant effect).

  • Counter-anion: Switching from halides (Cl⁻) to biocompatible anions (e.g., amino acidates) reduces mammalian toxicity while maintaining antimicrobial potency.

Part 4: Data Presentation & Protocols

Comparative Activity Profile (Simulated Representative Data)

The following table illustrates the impact of C5-substitution on kinase inhibitory activity (IC50) and N3-alkylation on antimicrobial activity (MIC).

Compound IDCore StructureSubstituent (R)TargetActivityLogP
1-MeIm (Ref) 1-MethylimidazoleHNoneInactive-0.19
IMI-C5-Ph C5-Aryl-1-MeIm4-F-PhenylVEGFR-2IC50: 1.2 µM2.1
IMI-C5-Benz C5-Aryl-1-MeIm3,4-dimethoxy-benzamideVEGFR-2IC50: 45 nM 3.4
IL-C12 1-MeIm SaltN3-DodecylS. aureusMIC: 4 µg/mLN/A
IL-C4 1-MeIm SaltN3-ButylS. aureusMIC: >128 µg/mLN/A
In Vitro Kinase Assay Protocol (FRET-based)

To validate the kinase inhibition of novel C5-arylated derivatives:

  • Reagents: Recombinant VEGFR-2 kinase domain, Fluorescently labeled peptide substrate (e.g., PolyGT-biotin), ATP (at Km), Test compounds (dissolved in DMSO).

  • Setup: In a 384-well plate, mix kinase buffer, ATP, and peptide substrate.

  • Dosing: Add test compounds (10-point dose-response, 1 nM to 10 µM).

  • Reaction: Initiate by adding the enzyme. Incubate for 60 mins at RT.

  • Detection: Add EDTA (to stop reaction) and detection reagents (Eu-labeled anti-phosphoantibody). Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.

References

  • Biological Activity of Ionic Liquids: Egorova, K. S., et al. "Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine."[1][2] Chemical Reviews (2017).[3] [Link]

  • Synthesis via C-H Activation: Organic Chemistry Portal. "Imidazole Synthesis: C-H Activation Protocols." [Link]

  • Imidazoles as Anticancer Agents: Al-Ostoot, F. H., et al.[4][5] "Imidazoles as Potential Anticancer Agents: An Update on Recent Studies."[5] Molecules (2021). [Link]

  • 1-Methylimidazole as a Precursor: Inno Pharmchem.[6] "Unlocking the Potential of Ionic Liquids: The Role of 1-Methylimidazole."[6] [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N'-phenyl-1H-imidazole-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Imidazole-Based Carbohydrazides The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Imidazole-Based Carbohydrazides

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including the essential amino acid histidine. Its derivatives are known to possess a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The carbohydrazide functional group (-CONHNH-) is a versatile pharmacophore known for its ability to form stable complexes with metal ions and to act as a key building block in the synthesis of various heterocyclic systems like pyrazoles, oxadiazoles, and triazoles. The title compound, N'-phenyl-1H-imidazole-2-carbohydrazide, combines these two privileged scaffolds, making it a molecule of significant interest for drug discovery and development as a potential therapeutic agent or as a key intermediate for more complex molecular architectures.

This guide provides a detailed examination of the synthetic pathways leading to N'-phenyl-1H-imidazole-2-carbohydrazide, offering field-proven insights into the reaction conditions and chemical principles involved. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and success.

Synthetic Strategies: Pathways to N'-phenyl-1H-imidazole-2-carbohydrazide

The synthesis of N'-phenyl-1H-imidazole-2-carbohydrazide can be approached via two primary strategic routes: a direct, one-step nucleophilic acyl substitution, and a more modular two-step approach. The choice of strategy may depend on the availability of starting materials, desired purity, and scalability of the reaction.

  • Direct One-Step Synthesis: This is the more atom-economical approach, involving the direct reaction of an imidazole-2-carboxylic acid ester with phenylhydrazine. This method relies on the nucleophilic attack of the phenylhydrazine on the ester carbonyl, followed by the elimination of an alcohol. While efficient, this reaction may require more forcing conditions compared to using unsubstituted hydrazine due to the reduced nucleophilicity of the substituted nitrogen in phenylhydrazine.

  • Modular Two-Step Synthesis: This strategy involves the initial formation of an unsubstituted 1H-imidazole-2-carbohydrazide intermediate, followed by the introduction of the phenyl group. This approach offers greater flexibility but requires an additional synthetic step and purification of the intermediate.

    • Step 1: Synthesis of 1H-imidazole-2-carbohydrazide from the corresponding ethyl ester and hydrazine hydrate. This is a highly reliable and well-documented transformation.

    • Step 2: N-Arylation of the carbohydrazide intermediate. This can be achieved through modern cross-coupling methodologies, such as a copper-catalyzed reaction with an aryl halide.

Below, we provide detailed protocols for both synthetic routes.

Protocol 1: Direct One-Step Synthesis of N'-phenyl-1H-imidazole-2-carbohydrazide

This protocol details the direct condensation of ethyl 1H-imidazole-2-carboxylate with phenylhydrazine. The higher boiling point of a solvent like n-butanol or the use of a polar aprotic solvent like DMF can be beneficial in driving the reaction to completion.

Reaction Scheme:
Experimental Protocol:
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 1H-imidazole-2-carboxylate (1.0 eq).

  • Solvent and Reagent Addition: Add a suitable solvent such as absolute ethanol or n-butanol (approximately 10-15 mL per gram of ester). Add phenylhydrazine (1.2 to 1.5 eq). The slight excess of phenylhydrazine helps to ensure the complete consumption of the starting ester.

  • Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane or chloroform/methanol). The reaction time can vary from 8 to 24 hours, often requiring longer heating than reactions with unsubstituted hydrazine.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution upon cooling. If so, it can be collected by vacuum filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product is washed with cold ethanol or diethyl ether to remove unreacted phenylhydrazine and other impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Causality and Experimental Choices:
  • Solvent: Ethanol is a common choice as it is a good solvent for both reactants and the ethanol by-product can be easily removed. For less reactive substrates, a higher boiling solvent like n-butanol can be used to increase the reaction rate.

  • Stoichiometry: A slight excess of phenylhydrazine is used to drive the equilibrium towards the product side, according to Le Chatelier's principle.

  • Temperature: Reflux temperatures are necessary to overcome the activation energy for the nucleophilic acyl substitution, especially given that phenylhydrazine is a weaker nucleophile than hydrazine.

Data Summary Table:
ParameterValue
Starting MaterialEthyl 1H-imidazole-2-carboxylate
ReagentPhenylhydrazine
Stoichiometry (Ester:Hydrazine)1 : 1.2-1.5
SolventAbsolute Ethanol or n-Butanol
TemperatureReflux (78 °C for Ethanol, 117 °C for n-Butanol)
Reaction Time8 - 24 hours (TLC monitored)
Work-upCooling, filtration, or solvent evaporation
PurificationWashing with cold solvent, recrystallization
Workflow Visualization:

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start_ester Ethyl 1H-imidazole-2-carboxylate reaction_vessel Round-bottom flask Solvent: Ethanol/n-Butanol Heat to Reflux (8-24h) start_ester->reaction_vessel start_hydrazine Phenylhydrazine start_hydrazine->reaction_vessel workup Cool to RT Filter Precipitate or Evaporate Solvent reaction_vessel->workup Monitor by TLC purification Wash with cold solvent Recrystallize workup->purification product N'-phenyl-1H-imidazole-2-carbohydrazide purification->product

Caption: Workflow for the direct synthesis of the target compound.

Protocol 2: Modular Two-Step Synthesis

This protocol outlines the synthesis via a stable carbohydrazide intermediate, followed by N-arylation.

Part A: Synthesis of 1H-imidazole-2-carbohydrazide

This is a standard procedure for converting an ester to a carbohydrazide.

  • Reagent Setup: In a 100 mL round-bottom flask, dissolve ethyl 1H-imidazole-2-carboxylate (1.0 eq) in absolute ethanol (10-15 mL per gram of ester).

  • Hydrazine Addition: Add hydrazine hydrate (80-99% solution, 3.0-5.0 eq) dropwise to the stirred solution. An excess of hydrazine hydrate is used to ensure the reaction goes to completion.

  • Reaction Conditions: Heat the mixture to reflux for 3-6 hours. Monitor the reaction by TLC until the starting ester spot disappears.

  • Isolation: After completion, cool the reaction mixture in an ice bath. The product, 1H-imidazole-2-carbohydrazide, will typically precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash it thoroughly with cold water and then a small amount of cold ethanol to remove excess hydrazine hydrate, and dry under vacuum.

Part B: Copper-Catalyzed N-Arylation of 1H-imidazole-2-carbohydrazide

This step utilizes a copper-catalyzed cross-coupling reaction to form the C-N bond between the carbohydrazide and an aryl halide.[1]

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (5-10 mol%), the 1H-imidazole-2-carbohydrazide intermediate (1.0 eq), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add iodobenzene (1.1-1.2 eq) and anhydrous DMF as the solvent.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by TLC. Reaction times can range from 12 to 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Summary Table:
Parameter (Part A)Value
Starting MaterialEthyl 1H-imidazole-2-carboxylate
ReagentHydrazine Hydrate (80-99%)
Stoichiometry1 : 3.0-5.0
SolventAbsolute Ethanol
TemperatureReflux (78 °C)
Reaction Time3 - 6 hours
Parameter (Part B)Value
Starting Material1H-imidazole-2-carbohydrazide
ReagentsIodobenzene, CuI, Cs₂CO₃
Stoichiometry1 : 1.1 : 0.05 : 2.0
SolventAnhydrous DMF
Temperature80 - 120 °C
Reaction Time12 - 24 hours
PurificationColumn Chromatography
Workflow Visualization:

G cluster_partA Part A: Intermediate Synthesis cluster_partB Part B: N-Arylation start_ester Ethyl 1H-imidazole-2-carboxylate reaction_A Reflux in Ethanol (3-6h) start_ester->reaction_A reagent_hydrazine Hydrazine Hydrate reagent_hydrazine->reaction_A intermediate 1H-imidazole-2-carbohydrazide reaction_A->intermediate Precipitation & Filtration reaction_B Heat in DMF (12-24h) Inert Atmosphere intermediate->reaction_B reagent_iodo Iodobenzene reagent_iodo->reaction_B catalyst CuI / Cs₂CO₃ catalyst->reaction_B product N'-phenyl-1H-imidazole-2-carbohydrazide reaction_B->product Work-up & Column Chromatography

Caption: Workflow for the modular two-step synthesis.

References

  • Wolter, M., Klapars, A., & Buchwald, S. L. (2001). Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. Organic Letters, 3(24), 3803–3805. [Link]

Sources

Application

Application Notes &amp; Protocols: Safe Handling and Storage of 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide

Version: 1.0 Introduction 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide is a specialized organic compound featuring a unique combination of an imidazole ring, a carbohydrazide group, and a phenyl substituent. This mol...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Introduction

1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide is a specialized organic compound featuring a unique combination of an imidazole ring, a carbohydrazide group, and a phenyl substituent. This molecular architecture suggests its potential utility in pharmaceutical research and development, particularly in medicinal chemistry and drug design, where such scaffolds are of significant interest. The imidazole moiety is a common feature in many biologically active molecules, and carbohydrazide derivatives are known for a range of bioactivities.

Compound Identification and Properties

A thorough understanding of the chemical and physical properties of a compound is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₄O[1]
Molecular Weight 216.24 g/mol [1]
CAS Number 400078-05-9[1]
Predicted Properties Various physicochemical properties have been predicted using computational models.[2]

Note: Experimental physical properties such as melting point, boiling point, and solubility are not widely published. It is recommended to handle the compound as a solid crystalline powder at room temperature, a common form for similar organic molecules.[3]

Hazard Assessment and Safety Precautions

Based on the toxicological profiles of related carbohydrazide and imidazole compounds, 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide should be handled with care. The primary hazards are anticipated to be:

  • Skin and Eye Irritation: Direct contact may cause irritation.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[4][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

PPESpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Gloves should be inspected before use and changed frequently.
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator.Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[4]

Handling Protocols

Adherence to strict handling protocols is crucial to prevent contamination and ensure user safety.

General Handling
  • All handling of 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

  • Avoid the generation of dust.[8]

  • Use non-sparking tools for handling the solid material.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][6]

  • Do not eat, drink, or smoke in the laboratory area where the compound is handled.[6]

Weighing and Dispensing Workflow

Weighing_Dispensing_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup & Storage prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_tools Gather necessary tools (spatula, weigh paper, etc.) prep_hood->prep_tools weigh_zero Tare balance with weigh paper prep_tools->weigh_zero weigh_transfer Carefully transfer compound weigh_zero->weigh_transfer weigh_record Record exact weight weigh_transfer->weigh_record cleanup_seal Securely seal stock container weigh_record->cleanup_seal cleanup_dispose Dispose of contaminated weigh paper as chemical waste cleanup_seal->cleanup_dispose cleanup_clean Clean work area and tools cleanup_dispose->cleanup_clean cleanup_store Return compound to designated storage cleanup_clean->cleanup_store

Caption: Workflow for weighing and dispensing the compound.

Storage Guidelines

Proper storage is essential for maintaining the stability and integrity of 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.Minimizes degradation and preserves compound stability.[4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Protects against potential oxidation and moisture absorption.
Container Keep in a tightly sealed, opaque container.Prevents degradation from light and atmospheric exposure.[3][4][6]
Incompatible Materials

Store away from the following to prevent hazardous reactions:

  • Strong oxidizing agents[8]

  • Strong acids and acid anhydrides[3][7]

  • Food and feedstuffs[9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Spill Response Protocol

Spill_Response_Protocol spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE (respirator, gloves, etc.) evacuate->ppe contain Contain the spill with absorbent material ppe->contain collect Carefully collect spilled material into a sealed container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose report Report the incident dispose->report

Caption: Step-by-step protocol for responding to a spill.

Waste Disposal

All waste containing 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide, including contaminated materials, must be disposed of as hazardous chemical waste.[7]

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of the compound down the drain or in regular trash.[5]

Conclusion

While specific hazard data for 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide is limited, a cautious and informed approach based on the known properties of its constituent functional groups is essential for its safe handling and storage. By adhering to the protocols outlined in these application notes, researchers can minimize risks and ensure the integrity of their work.

References

  • Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users. (n.d.).
  • Carbohydrazide - Santa Cruz Biotechnology. (n.d.).
  • Material Safety Data Sheet - Carbohydrazide, 97% (Titr.). (n.d.). Cole-Parmer.
  • Safety Data Sheet Carbohydrazide. (2024, December 1). Redox.
  • Imidazole | C3H4N2 | CID 795. (n.d.). PubChem - NIH.
  • Special Handling Procedures for Imidazole. (n.d.).
  • Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. (2025, October 31). BLi-T.
  • SAFETY DATA SHEET - Carbohydrazide. (2010, October 25). Fisher Scientific.
  • SAFETY DATA SHEET - Imidazole. (2025, August 14). Sigma-Aldrich.
  • Safety Data Sheet: Imidazole. (n.d.). Carl ROTH.
  • 1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- Properties. (n.d.). EPA.
  • 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide. (n.d.). ChemicalBook.

Sources

Method

Application Note: High-Fidelity HPLC Analysis of Imidazole Carbohydrazides

Abstract This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the analysis of imidazole carbohydrazides. These compounds present a unique "dual-challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the analysis of imidazole carbohydrazides. These compounds present a unique "dual-challenge" in chromatography: the basic imidazole ring induces severe peak tailing due to silanol interactions, while the carbohydrazide linker is susceptible to hydrolytic instability and artifact formation. This guide moves beyond generic screening, providing a rational, mechanism-based approach to column selection, pH control, and artifact suppression, compliant with ICH Q2(R1) validation standards.

Introduction & Chemical Context

Imidazole carbohydrazides are emerging scaffolds in drug discovery, often utilized for their antifungal, anticancer, and anti-inflammatory properties. However, their physicochemical profile creates specific analytical hurdles:

  • The Basicity Trap (Imidazole): The imidazole nitrogen typically has a pKa between 6.0 and 7.0. At neutral pH, it exists in equilibrium; at acidic pH, it becomes protonated (

    
    ). This cationic form interacts strongly with residual anionic silanols (
    
    
    
    ) on silica columns, causing peak tailing and poor resolution.
  • The Reactivity Trap (Carbohydrazide): The hydrazine-like linker (

    
    ) is nucleophilic. It reacts with trace aldehydes or ketones in solvents (e.g., acetone, low-grade acetonitrile) to form hydrazones, creating "ghost peaks" that mimic impurities.
    
Mechanistic Insight: The Silanol Effect

Standard C18 columns often fail for these analytes. The mechanism of failure is Cation Exchange .

  • Scenario: Mobile phase pH 4.0 – 6.0.

  • Result: The imidazole is protonated (

    
    ), and the silica surface silanols are ionized (
    
    
    
    ). The resulting electrostatic attraction retains the analyte indefinitely or releases it slowly (tailing).
  • Solution: We must either suppress silanol ionization (pH < 3.0) or use a high-pH stable column (pH > 10) to deprotonate the imidazole. This protocol utilizes the Low pH Strategy for maximum stability of the carbohydrazide moiety.

Method Development Strategy

The following decision matrix outlines the scientific rationale for the chosen parameters.

MethodStrategy Start Analyte: Imidazole Carbohydrazide pKa Check pKa (~6.9) Basic Nitrogen Start->pKa Linker Check Linker Hydrolytic Instability Start->Linker ColSel Column Selection: Base-Deactivated (End-capped) or Polar Embedded pKa->ColSel MobilePhase Mobile Phase pH: Must be < 3.0 (Suppresses Silanols) pKa->MobilePhase Solvent Organic Modifier: Acetonitrile (Sharp Peaks) Avoid Acetone/Aldehydes Linker->Solvent Final Optimized Method: C18-PFP or BDS C18 pH 2.5 Phosphate Buffer ColSel->Final MobilePhase->Final Solvent->Final

Figure 1: Decision matrix for selecting chromatographic conditions based on analyte physicochemical properties.

Experimental Protocol

Reagents and Materials[1][2][3]
  • Water: HPLC Grade (Milli-Q or equivalent, 18.2 MΩ).

  • Acetonitrile (ACN): HPLC Gradient Grade (Far-UV cut-off). Do not use technical grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.
    
  • Orthophosphoric Acid (85%): For pH adjustment.

  • Diluent: 50:50 Water:Acetonitrile. Strictly avoid Acetone.

Chromatographic Conditions (The "Gold Standard")
ParameterSpecificationRationale
Column Inertsil ODS-3 or XBridge C18 (4.6 x 150 mm, 5 µm)"Base Deactivated Silica" (BDS) or Hybrid particles are essential to minimize silanol activity.
Mobile Phase A 25 mM

buffer, adjusted to pH 2.50 ± 0.05
Low pH ensures silanols (

) remain protonated (

), preventing cation exchange.
Mobile Phase B Acetonitrile (100%)Lower viscosity than Methanol, preventing backpressure issues during gradients.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 30°CControls viscosity and improves reproducibility of retention times.
Detection UV-DAD (200–400 nm). Extraction at 254 nm .Imidazole rings have moderate absorbance at 210-220 nm, but 254 nm is more selective against solvent noise.
Injection Vol 10–20 µLDependent on sample concentration.
Gradient Program

Note: Imidazole carbohydrazides are moderately polar. A gradient is required to elute late-eluting hydrophobic impurities or dimers.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Equilibrate / Injection
2.0955Isocratic Hold (Polar impurities)
15.04060Linear Gradient (Main Peak elution)
20.01090Wash (Elute dimers/oligomers)
22.01090Hold Wash
22.1955Return to Initial
28.0955Re-equilibration

Step-by-Step Methodology

Step 1: Buffer Preparation (Critical)
  • Weigh 3.40 g of

    
    .
    
  • Dissolve in 950 mL of HPLC-grade water.

  • Use a calibrated pH meter. Add 85% Orthophosphoric acid dropwise until pH reaches exactly 2.50 .

  • Dilute to 1000 mL volume.

  • Filtration: Filter through a 0.22 µm Nylon or PVDF membrane. Do not skip this step; buffer salts can crystallize in pump heads.

Step 2: Sample Preparation (Artifact Prevention)
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 2 mL DMSO if solubility is poor, then make up to volume with Diluent (50:50 Water:ACN).

  • Working Standard: Dilute Stock to 100 µg/mL.

  • Precaution: Prepare fresh daily. Carbohydrazides can slowly hydrolyze in aqueous solution over 24-48 hours.

Step 3: System Suitability Testing (SST)

Before running samples, inject the Working Standard 5 times.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , the column is likely too old or the pH is too high).
  • RSD of Area:

    
    .
    
  • Theoretical Plates (

    
    ): 
    
    
    
    .

Stability-Indicating Validation (ICH Q2)

To prove the method is "Stability Indicating" (i.e., it can detect degradation products), you must perform Forced Degradation Studies .[2]

Stress ConditionProtocolExpected Degradation
Acid Hydrolysis 0.1 N HCl, 60°C, 2 hrsCleavage of hydrazide linker.
Base Hydrolysis 0.1 N NaOH, 60°C, 2 hrsRing opening or amide hydrolysis.
Oxidation 3%

, RT, 4 hrs
N-oxide formation on imidazole; Hydrazine oxidation.
Thermal 60°C, 24 hrsDehydration or dimerization.

Acceptance Criteria: The main peak purity (measured via DAD Purity Angle vs. Purity Threshold) must be passed, ensuring no degradants co-elute with the main peak.

Troubleshooting Guide

Issue: "Ghost" Peak at RRT ~0.8
  • Cause: Hydrazone formation. The carbohydrazide reacted with trace formaldehyde or acetone in the lab air or solvent.

  • Fix: Use fresh bottles of Acetonitrile. Ensure no acetone washing was done on glassware used for preparation.

Issue: Peak Tailing ( )
  • Cause: Secondary silanol interactions.[3][4][5][6]

  • Fix:

    • Lower pH to 2.3 (do not go below 2.0 to protect column hardware).

    • Add an ion-pairing agent: 10 mM Sodium Hexanesulfonate (Note: This requires a dedicated column).

    • Switch to a "Shielded" column like Agilent Zorbax SB-C18 .

Troubleshooting Problem Problem: Peak Tailing CheckPH Check pH Is it > 3.0? Problem->CheckPH LowerPH Action: Lower to 2.5 CheckPH->LowerPH Yes CheckCol Check Column Is it Type B Silica? CheckPH->CheckCol No ChangeCol Action: Switch to BDS or Hybrid CheckCol->ChangeCol No

Figure 2: Workflow for diagnosing and resolving peak tailing issues.

References

  • ICH Harmonised Tripartite Guideline. (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7][8]

  • Mendez, A. et al. (2019). Stability indicating HPLC method for the determination of imidazole derivatives. Journal of Pharmaceutical and Biomedical Analysis.

  • Chromatography Online. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. (Explains Type B silica and silanol effects).

  • National Institutes of Health (NIH). (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity.[9][1] Molecules.[3][9][1][4][5][6]

  • Dolan, J.W. (2010). Tailoring the Separation of Basic Compounds. LCGC North America. (Authoritative guide on pH and silanol management).

Sources

Technical Notes & Optimization

Troubleshooting

stability of 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide in aqueous solution

Technical Support Center: 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide Introduction This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide

Introduction

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide. Given the specific nature of this molecule, this document moves beyond generic advice to provide a framework for anticipating and systematically troubleshooting stability issues in aqueous environments. Our approach is grounded in the established chemistry of the imidazole and carbohydrazide functional groups. The protocols herein are designed as self-validating systems to empower you to determine the empirical stability of the compound under your precise experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide in aqueous solutions?

Based on its structure, the primary stability concerns are hydrolysis, photodegradation, and thermal degradation. The carbohydrazide linkage is susceptible to cleavage by water (hydrolysis), a reaction that can be catalyzed by acidic or basic conditions. The imidazole and phenyl rings are chromophores that can absorb UV or visible light, potentially leading to photodegradation. Like all complex organic molecules, it has a threshold for thermal decomposition.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated (2-8°C) and protected from light.[1][2] Some sources suggest handling under an inert gas, as certain related structures may decompose on exposure to moist air or water.[3] For aqueous solutions, it is recommended to prepare them fresh. If storage is necessary, flash-freeze aliquots and store them at -20°C or -80°C, again, protected from light. Avoid repeated freeze-thaw cycles.

Q3: My solution's pH seems to be affecting my experimental results. Why?

The stability of hydrazide and hydrazone derivatives can be highly pH-dependent.[4] The carbohydrazide moiety of your compound can undergo acid- or base-catalyzed hydrolysis. Furthermore, the imidazole ring has a pKa and can exist in protonated or deprotonated states, which may affect solubility, reactivity, and stability. It is crucial to buffer your aqueous solutions and validate the compound's stability at your chosen experimental pH.

Q4: I've observed a decrease in compound concentration over the course of an experiment conducted on the benchtop. What could be the cause?

This could be due to either hydrolysis or photodegradation. If the solution is aqueous and not strictly pH-controlled, hydrolysis is a possibility. However, a more common culprit for benchtop instability is exposure to ambient laboratory light. Imidazole-containing compounds are known to be susceptible to photodegradation.[5][6] We strongly recommend conducting experiments with light-sensitive compounds under amber lighting or in light-blocking containers.

Troubleshooting Guide 1: Investigating Hydrolytic Instability

Users frequently report a time-dependent loss of the parent compound in aqueous media. This is often attributable to the hydrolysis of the carbohydrazide bond. The following guide provides a systematic approach to diagnose and mitigate this issue.

Causality: The Chemistry of Hydrolysis

The carbohydrazide functional group (-CO-NH-NH-) is an amide derivative. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack by water. This reaction is often slow at neutral pH but can be significantly accelerated by the presence of H⁺ (acid catalysis) or OH⁻ (base catalysis), leading to the cleavage of the C-N bond.

A potential hydrolysis pathway is illustrated below.

G cluster_main Potential Hydrolysis Pathway parent 1-methyl-N'-phenyl- 1H-imidazole-2-carbohydrazide prod1 1-methyl-1H-imidazole- 2-carboxylic acid parent->prod1 Hydrolysis prod2 Phenylhydrazine parent->prod2 Hydrolysis water H₂O (Acid/Base Catalysis) water->parent G cluster_workflow Photostability Testing Workflow prep Prepare Solution in Clear & Amber Vials expose Expose Vials to Light Source (e.g., ICH-compliant chamber or ambient light) prep->expose sample Sample at Time Points (e.g., 0, 1, 2, 4, 8h) expose->sample analyze Analyze via RP-HPLC sample->analyze compare Compare Degradation Profile: Clear vs. Amber (Control) analyze->compare

Sources

Optimization

optimizing reaction temperature for imidazole carbohydrazide formation

Ticket ID: OPT-IMDZ-HYD-001 Subject: Optimizing Reaction Temperature for Imidazole Carbohydrazide Formation Mission Statement Welcome to the Advanced Synthesis Support Center. You are accessing this guide because you are...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-IMDZ-HYD-001
Subject: Optimizing Reaction Temperature for Imidazole Carbohydrazide Formation

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are accessing this guide because you are optimizing the nucleophilic acyl substitution of an imidazole ester (typically ethyl or methyl 1H-imidazole-carboxylate) with hydrazine hydrate to form the corresponding carbohydrazide.

This guide moves beyond basic recipes. We dissect the thermodynamic and kinetic realities of this transformation, providing you with a self-validating protocol to maximize yield and minimize the formation of the dreaded bis-hydrazide impurity.

Module 1: Kinetic Control & Temperature Optimization

The Physicochemical Challenge

The conversion of an imidazole ester to a hydrazide is a balance between rate of conversion and selectivity .

  • The Desired Pathway (Kinetic Product): Nucleophilic attack of hydrazine (

    
    ) on the ester carbonyl.
    
  • The Undesired Pathway (Thermodynamic/Secondary): The newly formed hydrazide (

    
    ) acts as a nucleophile, attacking a second molecule of ester to form the symmetrical bis-hydrazide dimer (
    
    
    
    ).

Temperature is the critical switch.

  • Low Temperature (<40°C): Reaction is slow.[1] The activation energy (

    
    ) for the initial attack is barely met. Incomplete conversion is common.
    
  • Optimal Temperature (Reflux in EtOH/MeOH, ~65-78°C): Provides sufficient energy to overcome the

    
     for the first substitution rapidly, while the high concentration of hydrazine (excess) kinetically favors the mono-hydrazide.
    
  • Excessive Temperature (>100°C or neat): Increases the rate of the secondary reaction (dimerization) and promotes oxidative degradation of the imidazole ring or hydrazine disproportionation.

Visualizing the Reaction Pathways

ReactionPathways Ester Imidazole Ester (Substrate) Intermediate Tetrahedral Intermediate Ester->Intermediate  Heat (Δ)   Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate  Heat (Δ)   Product Imidazole Carbohydrazide (Target) Intermediate->Product  -ROH   Dimer Bis-Hydrazide (Impurity) Product->Dimer  + Ester (Low Hydrazine/High T)  

Figure 1: Reaction pathway logic. Note that the Product can become a reactant for the Dimer impurity if the temperature is too high or hydrazine concentration drops.

Module 2: Optimized Experimental Protocol

This protocol is designed as a self-validating system . It includes checkpoints to ensure you are on the right track before committing to work-up.

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Solvent Ethanol (Absolute) or MethanolProtic solvents stabilize the transition state. Boiling point (78°C for EtOH) acts as a natural temperature limiter.
Stoichiometry 1:5 to 1:10 (Ester : Hydrazine)CRITICAL: High excess of hydrazine statistically prevents the product from reacting with the ester (Le Chatelier’s principle).
Temperature Reflux (

C)
Provides optimal kinetic energy for rapid conversion (1–4 hours) without thermal degradation.
Atmosphere Ambient (or

if sensitive)
Hydrazine can oxidize at high temps; standard reflux usually protects the solution via solvent vapor.
Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 eq of Imidazole Ester in Ethanol (10 mL per gram).

    • Checkpoint: Ensure the ester is fully soluble at RT or slightly warmed.

  • Reagent Addition: Add 5.0 – 10.0 eq of Hydrazine Hydrate (80% or 98%) dropwise at room temperature.

    • Why? Adding hydrazine to a hot ester solution can cause rapid exotherms and immediate local dimerization.

  • Thermal Ramp: Heat the mixture to reflux (

    
    C) over 15 minutes.
    
  • Monitoring (The 1-Hour Rule): Check TLC after 1 hour.

    • Mobile Phase: 10% MeOH in DCM (Imidazole hydrazides are very polar).

    • Visualization: UV (254 nm) and Iodine stain (Hydrazines stain brown/yellow).

  • Work-up (Precipitation Method):

    • Cool reaction to

      
      C (Ice bath).[2]
      
    • The carbohydrazide often crystallizes out. Filter and wash with cold ethanol.

    • If no precipitate:[3] Evaporate solvent to 20% volume, add diethyl ether or cold water to induce precipitation.

Module 3: Troubleshooting Guide (FAQs)

Scenario A: "I have a new spot on TLC that runs higher than my product but lower than the ester."
  • Diagnosis: This is likely the Bis-hydrazide dimer .

  • Root Cause:

    • Temperature was too high (reaction pushed too hard).

    • Hydrazine equivalents were too low (the product competed with hydrazine for the ester).

  • Corrective Action:

    • Restart the reaction with 10 eq of hydrazine.

    • Do not exceed the boiling point of Ethanol (

      
      C). Avoid high-boiling solvents like DMF unless absolutely necessary.
      
Scenario B: "The reaction is stuck at 50% conversion after 24 hours."
  • Diagnosis: Kinetic barrier not overcome.

  • Root Cause:

    • Reaction temperature too low (e.g., Room Temp).

    • Steric hindrance on the imidazole ring (e.g., substituents at the 2- or 5-position).

  • Corrective Action:

    • Increase temperature to Reflux.[3][4]

    • If already at reflux, switch to n-Butanol (

      
      C) but monitor closely for dimerization.
      
Scenario C: "My product is turning yellow/brown during workup."
  • Diagnosis: Oxidative degradation.

  • Root Cause: Hydrazine residues oxidizing in air, or the imidazole ring oxidizing at high temperatures.

  • Corrective Action:

    • Perform the reaction under Nitrogen (

      
      ).[2]
      
    • Ensure all hydrazine is washed away with cold ethanol/ether during filtration.

    • Store the product in the dark.

Module 4: Decision Tree for Temperature Selection

Use this logic flow to determine the starting temperature for your specific imidazole substrate.

DecisionTree Start Analyze Substrate (Imidazole Ester) Sterics Is the Ester Sterically Hindered? Start->Sterics Solubility Is it soluble in Ethanol? Sterics->Solubility No HighTemp Aggressive Protocol: Reflux n-BuOH (117°C) Sterics->HighTemp Yes (Bulky groups) Reflux Standard Protocol: Reflux EtOH (78°C) Solubility->Reflux Yes RoomTemp Mild Protocol: RT Stirring (12-24h) Solubility->RoomTemp No (Reactive/Activated Ester) Solubility->HighTemp No (Requires solubilization)

Figure 2: Decision matrix for selecting reaction temperature based on substrate properties.

References

  • BenchChem. (2025).[3][5] An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde. (Contextualizes imidazole ring stability and reactivity).

  • National Institutes of Health (PMC). (2021). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. (Validates reflux conditions: 3-4 hours in ethanol).

  • GuideChem. (2024). Synthesis of Ethyl imidazole-4-carboxylate. (Provides foundational data on the ester starting material).

  • Royal Society of Chemistry. (2002). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. (Details the mechanism of bis-hydrazide formation and thermal risks).

  • MDPI. (2023).[6] Synthesis and Reactions of Some New Heterocyclic Carbohydrazides. (Confirming standard stoichiometry and workup procedures).

Sources

Troubleshooting

pH stability range for 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide

Technical Support Center: Stability of Imidazole-Hydrazide Derivatives Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Imidazole-Hydrazide Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide. Due to the novel nature of this specific molecule, direct empirical data on its pH stability is not widely published. This guide, therefore, provides a framework for understanding its potential stability profile based on the well-established chemistry of its core functional groups: the imidazole ring and the carbohydrazide moiety. We will equip you with the foundational knowledge, troubleshooting strategies, and a robust experimental protocol to determine the precise stability range for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the expected pH stability profile of 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide?

While specific data is unavailable, we can predict the stability by analyzing its functional groups. The molecule's stability is primarily governed by the interplay between the imidazole ring and the carbohydrazide linker.

  • Acidic Conditions (pH < 6): The primary concern in acidic media is the hydrolysis of the carbohydrazide bond (-CO-NH-NH-). This type of amide/hydrazide bond is susceptible to acid-catalyzed hydrolysis.[1][2] The rate of hydrolysis for hydrazone conjugates (a related structure) is shown to increase significantly as the pH becomes more acidic.[2][3][4] The imidazole ring, with a conjugate acid pKa around 7, will be protonated and positively charged at acidic pH, which can also influence intramolecular interactions and solubility.[5][6]

  • Neutral Conditions (pH 6-8): This range is likely to be the most stable for the compound.[3] Hydrolysis of the hydrazide is minimized, and the imidazole ring exists in equilibrium between its protonated and neutral forms. Studies on other imidazole-containing molecules have shown the slowest degradation occurs around pH 7.[7][8][9]

  • Basic Conditions (pH > 8): While generally more stable to hydrolysis than in acid, the carbohydrazide bond can still undergo base-catalyzed hydrolysis at higher pH values.[10][11] Furthermore, the imidazole moiety in some molecules has been shown to be liable to base-mediated autoxidation.[11] Studies with the imidazole fungicide Prochloraz showed that degradation at pH 9.2 was faster than at pH 7.0 and pH 4.0.[7][8][9]

Q2: Why is understanding pH stability crucial for my experiments?

Understanding the pH stability is critical for ensuring the integrity and reproducibility of your experimental results.[12] Key reasons include:

  • Formulation Development: For drug development professionals, knowing the pH of maximum stability is essential for creating liquid formulations with an acceptable shelf-life.[10]

  • Storage Conditions: It dictates the appropriate buffer and pH for storing stock solutions to prevent loss of material over time.

  • Assay Compatibility: Ensures that the pH of your assay buffer does not inadvertently cause compound degradation, which could be misinterpreted as a lack of efficacy.

Q3: How does the structure of 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide specifically influence its stability?

The key structural features are the 1-methyl-imidazole ring and the N'-phenyl-carbohydrazide group.

  • Imidazole Ring: This is an aromatic heterocycle that is amphiprotic, meaning it can act as both a weak acid and a weak base.[13][14] Its protonation state around physiological pH can affect solubility, receptor binding, and overall molecular conformation.

  • Carbohydrazide Group: This functional group is the most likely site of hydrolytic instability. The stability of this bond is influenced by the electronic properties of the groups attached to it. The phenyl group on the terminal nitrogen may offer some steric hindrance and electronic effects that could modulate the rate of hydrolysis compared to a simpler hydrazide.

The diagram below illustrates the potential primary degradation pathway via acid-catalyzed hydrolysis.

G cluster_main Acid-Catalyzed Hydrolysis Pathway Compound 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide (Stable Molecule) Protonation Protonation of Carbonyl Oxygen (Rate-determining step in weak acid) Compound->Protonation + H+ H2O_Attack Nucleophilic Attack by Water Protonation->H2O_Attack + H2O Intermediate Tetrahedral Intermediate H2O_Attack->Intermediate Cleavage Bond Cleavage Intermediate->Cleavage Products 1-methyl-1H-imidazole-2-carboxylic acid + Phenylhydrazine Cleavage->Products

Caption: Predicted hydrolytic degradation of the target molecule.

Troubleshooting Guide: Stability-Related Issues

This section addresses common experimental problems that may arise from compound instability.

Observed Issue Potential Cause (pH-Related) Recommended Action
Loss of biological activity over time in an assay. The compound is degrading in the assay buffer.1. Check the pH of your assay buffer. 2. Perform a time-course experiment: incubate the compound in the buffer for the duration of the assay, then analyze for degradation by HPLC. 3. If unstable, adjust the buffer pH to be closer to neutral (pH 6.5-7.5) if the assay permits.
Precipitate forms when diluting a stock solution. The pH of the diluent is causing the compound to crash out of solution. The protonation state of the imidazole ring significantly impacts solubility.1. Measure the pH of your stock solution solvent (e.g., DMSO) and your aqueous diluent. 2. Try using a buffered diluent (e.g., PBS at pH 7.4) instead of pure water. 3. Consider making the final dilution in a small amount of organic co-solvent before adding to the final aqueous medium.
Inconsistent results between experimental batches. Degradation of stock solutions during storage.1. Prepare fresh stock solutions for critical experiments. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Ensure stock solutions are stored in a suitable solvent (e.g., anhydrous DMSO) and buffered at a stable pH if stored in aqueous solutions.
Appearance of new peaks in HPLC/LC-MS analysis. The compound is degrading.1. This is direct evidence of instability. Note the conditions (solvent, pH, temperature, light exposure) that led to the new peaks. 2. Use the "Protocol for Determining pH Stability" below to systematically identify the conditions causing degradation. This is the first step in a forced degradation study.[10][12]
Troubleshooting Workflow

G Start Inconsistent Experimental Results Check_Purity Check Purity of Starting Material (HPLC, NMR) Start->Check_Purity Is_Pure Is Material >95% Pure? Check_Purity->Is_Pure Resynthesize Resynthesize or Re-purify Compound Is_Pure->Resynthesize No Investigate_Assay Investigate Assay Conditions Is_Pure->Investigate_Assay Yes Incubate Incubate Compound in Assay Buffer (Time course: 0, 2, 4, 24h) Investigate_Assay->Incubate Analyze_HPLC Analyze by HPLC for Degradation Incubate->Analyze_HPLC Is_Degraded Is Degradation >5%? Analyze_HPLC->Is_Degraded Modify_Assay Modify Assay Buffer pH or Reduce Incubation Time Is_Degraded->Modify_Assay Yes Investigate_Storage Investigate Storage Conditions Is_Degraded->Investigate_Storage No Problem_Solved Problem Resolved Modify_Assay->Problem_Solved Check_Stock Analyze Aged Stock Solution vs. Fresh Investigate_Storage->Check_Stock Is_Stock_Degraded Is Stock Degraded? Check_Stock->Is_Stock_Degraded Is_Stock_Degraded->Problem_Solved No, Other Issue Modify_Storage Change Storage Solvent/Buffer, Aliquot, Protect from Light Is_Stock_Degraded->Modify_Storage Yes Modify_Storage->Problem_Solved

Caption: Decision tree for troubleshooting stability issues.

Experimental Protocol: Determining pH Stability Profile

This protocol describes a forced degradation study to empirically determine the stability of 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide across a range of pH values.[10][15]

Objective

To quantify the rate of degradation of the target compound at various pH values and identify the optimal pH for stability.

Materials
  • 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or Trifluoroacetic Acid (TFA) for mobile phase

  • Buffers:

    • pH 2.0 (0.01 N HCl)

    • pH 4.5 (Acetate buffer)

    • pH 7.4 (Phosphate buffer, PBS)

    • pH 9.0 (Borate buffer)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector (or LC-MS for peak identification)

  • Calibrated pH meter

  • Incubator or water bath set to 40°C

Methodology

Step 1: Preparation of Stock and Test Solutions

  • Prepare a concentrated stock solution of the compound at 10 mg/mL in anhydrous DMSO.

  • For each pH condition (2.0, 4.5, 7.4, 9.0), dilute the stock solution into the respective buffer to a final concentration of 100 µg/mL. Ensure the initial volume of DMSO is less than 1% of the total volume to minimize co-solvent effects.

  • Vortex each solution thoroughly. This is your T=0 sample .

Step 2: Incubation

  • Immediately after preparation, take an aliquot from each T=0 sample and inject it into the HPLC system to determine the initial peak area.

  • Place the remaining sealed vials into an incubator at a controlled temperature (e.g., 40°C) to accelerate degradation. Protect vials from light to prevent photodegradation.[10][11]

Step 3: Time-Point Analysis

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each vial.

  • Analyze each sample by HPLC. A stability-indicating method is crucial; this means the method should be able to separate the intact parent compound from any degradation products.

    • Suggested HPLC Method:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm or as determined by a UV scan).

Step 4: Data Analysis

  • For each time point and pH, calculate the percentage of the compound remaining relative to its T=0 peak area.

    • % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100

  • Plot % Remaining versus Time for each pH condition.

  • Determine the half-life (t½) or the time it takes for 5-20% degradation, which is a common target for forced degradation studies.[10]

Expected Outcome & Interpretation

You will generate a data set that clearly shows the compound's stability at different pH values.

Table: Example Data Presentation

pH Time (hours) % Compound Remaining Degradation Products (Peak Count)
2.0 0 100% 0
8 75% 2
24 40% 2
4.5 0 100% 0
8 98% 0
24 95% 1 (trace)
7.4 0 100% 0
8 99.5% 0
24 99% 0
9.0 0 100% 0
8 90% 1

| | 24 | 70% | 1 |

Based on this example data, the compound is most stable at pH 7.4, shows significant acid-catalyzed hydrolysis at pH 2.0, and moderate degradation under basic conditions at pH 9.0. This information allows you to confidently select appropriate conditions for your future experiments.

References

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. [Link]

  • Zhang, Z., Chen, J., Yang, Y., Wu, Y., & Cheng, X. (2018). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Molecules, 23(11), 2829. [Link]

  • Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(8), 1613-1620. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(47), 9033-9036. [Link]

  • Trade Science Inc. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Organic Chemistry: An Indian Journal. [Link]

  • Trade Science Inc. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Organic Chemistry: An Indian Journal. [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • de la Torre, B. G., & Andreu, D. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 758. [Link]

  • Vercruysse, K. P., Prestwich, G. D., & Kuo, J. W. (1998). In vitro and in vivo degradation of hyaluronan-based hydrazide hydrogels. Journal of Biomedical Materials Research, 42(4), 575-585. (Referenced indirectly in source)
  • Aktar, M. W., Sengupta, D., Purkait, S., Ganguly, M., & Paramasivam, M. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Interdisciplinary Toxicology, 1(3-4), 203-205. [Link]

  • Reddit. (2016). I don't understand why imidazole has a weak acidic group. r/chemhelp. [Link]

  • Torchilin, V. P., & Sawant, R. M. (2009). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Molecular Pharmaceutics, 6(6), 1925-1933. [Link]

  • Siggia, S., & Hanna, J. G. (1968). The Determination of Hydrazino-Hydrazide Groups. Elsevier. [Link]

  • Aktar, M. W., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. ResearchGate. [Link]

  • Aktar, M. W., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. ResearchGate. [Link]

  • Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. [Link]

  • Siggia, S., & Hanna, J. G. (1968). The Determination of Hydrazino–Hydrazide Groups. Pergamon. [Link]

  • EPA CompTox Chemicals Dashboard. (n.d.). 1H-Imidazole-2-carboxamide, 1-methyl-N-phenyl- Properties. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Structural Elucidation of 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide: A Comparative NMR Guide

Executive Summary The characterization of 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide presents unique challenges due to the dynamic nature of the hydrazide linker (–CO–NH–NH–) and the electron-rich imidazole core. S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide presents unique challenges due to the dynamic nature of the hydrazide linker (–CO–NH–NH–) and the electron-rich imidazole core. Standard high-throughput NMR protocols often fail to capture the complexity of this molecule, leading to misinterpretation of rotamers as impurities or loss of exchangeable proton signals.

This guide provides an objective comparison of solvent systems and acquisition parameters, establishing DMSO-d₆ as the superior medium over Chloroform-d (CDCl₃) for this scaffold. We present a validated protocol that resolves conformational isomers (E/Z rotamers) and ensures accurate integration of the critical N-methyl and hydrazide protons.

Structural Analysis & Critical Challenges

Before selecting an experimental protocol, one must understand the structural behaviors that dictate the NMR phenotype.

The Molecular Scaffold
  • Core: 1-Methylimidazole (aromatic, electron-rich).

  • Linker: Carbohydrazide (–C(=O)NHNH–).

  • Terminus: Phenyl ring (lipophilic).

The Analytical Challenge: Rotameric Exchange

Unlike simple amides, N,N'-disubstituted hydrazides exhibit restricted rotation around the C(O)–N bond. This leads to atropisomerism , where the molecule exists as an equilibrium mixture of syn (E) and anti (Z) conformers in solution.

  • Symptom: "Ghost peaks" or signal doubling in the NMR spectrum.

  • Risk: Often misidentified as unreacted starting material or purification failure.

Comparative Analysis: Solvent System Selection

The choice of solvent is the single most critical variable in characterizing this hydrazide.

Table 1: Solvent Performance Comparison
FeatureOption A: Chloroform-d (CDCl₃) Option B: DMSO-d₆ (Recommended)
Solubility Moderate to Poor (Aggregates form)Excellent
Hydrazide (-NH-NH-) Detection Poor. Protons often invisible due to rapid exchange or broadening.High Fidelity. Strong H-bonding stabilizes NH protons, appearing as sharp singlets/doublets (8–11 ppm).
Rotamer Resolution Ambiguous. Broad peaks due to intermediate exchange rates.Distinct. Slow exchange on NMR timescale allows clear quantification of E/Z ratio.
Water Interference Low, but acidic impurities in CDCl₃ can catalyze proton exchange.High (HDO peak at 3.33 ppm), but manageable with dry solvent.
Suitability Not Recommended for final characterization.Gold Standard for structural validation.
Expert Insight: The "CDCl₃ Trap"

In CDCl₃, the hydrazide protons often broaden into the baseline due to lack of hydrogen bond stabilization. Researchers frequently assume the reaction failed because the integration of the NH region is zero. Switching to DMSO-d₆ typically "recovers" these missing protons.

Validated Experimental Protocol

Sample Preparation[1][2][3]
  • Mass: Weigh 5–10 mg of the dried product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Use an ampoule to ensure dryness; water content >0.1% will broaden the NH signals.

  • Homogenization: Sonicate for 30 seconds. Do not heat above 40°C to avoid accelerating proton exchange prior to acquisition.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse angle) or zg (90° pulse).

  • Scans (NS): 16 (minimum) to 64 (for clear 13C satellites).

  • Relaxation Delay (D1): 5.0 seconds (Critical).

    • Reasoning: The N-methyl protons (singlet) and isolated aromatic protons have long T1 relaxation times. A standard D1 (1.0 s) will lead to under-integration of the methyl group relative to the phenyl multiplet.

  • Temperature: 298 K (25°C).

Advanced Validation: D₂O Shake

To confirm the hydrazide protons:

  • Acquire the standard spectrum in DMSO-d₆.

  • Add 1 drop of D₂O to the NMR tube.

  • Shake and re-acquire.

  • Result: Signals at ~10.5 ppm and ~8.5 ppm will disappear (exchange with D), while aromatic/methyl signals remain.

Data Interpretation & Expected Shifts

The following data represents the Major Rotamer (typically anti-periplanar) in DMSO-d₆.

Table 2: 1H NMR Assignment (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Note
10.20 – 10.60 Singlet (br)1HH-a (Hydrazide NH)Adjacent to Carbonyl. Most downfield.
8.10 – 8.50 Singlet (br)1HH-b (Hydrazide NH)Adjacent to Phenyl. Exchangeable.
7.30 – 7.45 Doublet/Singlet1HH-3 (Imidazole)C4/C5 protons.
7.10 – 7.25 Multiplet2HH-Ar (Phenyl)meta-protons.
6.90 – 7.05 Multiplet1HH-4 (Imidazole)C4/C5 protons.
6.70 – 6.85 Multiplet3HH-Ar (Phenyl)ortho/para-protons.
3.85 – 3.95 Singlet3HN-CH₃ Characteristic sharp singlet.

Note: Minor rotamer peaks may appear as "shadows" approximately 0.1–0.3 ppm upfield or downfield of the major signals, particularly for the N-Me and Hydrazide NH protons.

Visualization of Characterization Workflow

The following diagram outlines the decision logic for characterizing this specific hydrazide scaffold, highlighting the critical "Solvent Check" step.

G node_start Crude Product Isolation node_solv Solvent Selection Check node_start->node_solv node_cdcl3 CDCl3 (Option A) node_solv->node_cdcl3 Standard Screen node_dmso DMSO-d6 (Option B) node_solv->node_dmso Recommended node_fail Broad/Missing NH Signals Ambiguous Integration node_cdcl3->node_fail H-Bond Disruption node_success Sharp NH Signals Visible Rotamers node_dmso->node_success Stabilization node_fail->node_dmso Re-dissolve node_d2o D2O Shake Test node_success->node_d2o Validation node_final Final Structure Confirmation node_d2o->node_final NH Disappearance

Caption: Workflow logic for hydrazide characterization. Note the feedback loop from CDCl3 failure to DMSO-d6 success.

Advanced Mechanistic Insight: Rotamerism

Understanding the rotameric equilibrium is essential to avoid classifying the pure compound as impure.

Caption: Rotameric equilibrium of N-acylhydrazones. In DMSO, the equilibrium is slow, resulting in two distinct sets of signals.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

    • Significance: Establishes the foundational theory for the dramatic chemical shift changes observed in hydrazide NH protons between CDCl3 and DMSO.
  • Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research.

    • Significance: Provides comparative NMR data for various heterocyclic carbohydrazides, validating the expected shift ranges for the imidazole-hydrazide linkage.
  • Pellecchia, M., et al. (2008). "NMR in drug discovery." Nature Reviews Drug Discovery.

    • Significance: Validates the protocol of using D2O exchange and solvent screening for confirming exchangeable protons in drug-like scaffolds.
  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie. (Cited for general imidazole/triazole synthesis characterization context).

Sources

Comparative

A Comparative Guide to the Elemental Analysis of 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide

This guide provides an in-depth technical comparison of the elemental analysis data for 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the elemental analysis data for 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explore the causality behind experimental design, ensuring a robust and validated understanding of the compound's composition.

Introduction: The Significance of Imidazole-Carbohydrazide Scaffolds and the Imperative of Purity

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine.[1] When functionalized with a carbohydrazide moiety, these structures gain additional hydrogen bonding capabilities and coordination sites, making them versatile ligands and precursors for a wide range of derivatives with potential therapeutic applications, such as antimicrobial and anticancer agents.[2][3]

1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide is a specific derivative designed to merge these key functional groups. The precise elemental composition of such a novel compound is the foundational data point that confirms its successful synthesis and purity. Elemental analysis, therefore, is not merely a routine check but the first critical validation of a molecule's identity before its entry into further screening and development pipelines.[4] This guide will detail the theoretical composition of the title compound, outline a robust synthesis and analysis protocol, and compare its expected elemental data with experimentally determined values for analogous structures.

Proposed Synthesis of 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide

The synthesis of a carbohydrazide typically involves a two-step process: the esterification of a carboxylic acid followed by hydrazinolysis of the resulting ester.[5] This approach ensures high yields and minimizes side reactions.

Experimental Protocol: A Two-Step Synthesis

Step 1: Esterification of 1-methyl-1H-imidazole-2-carboxylic acid

  • Rationale: The carboxylic acid is first converted to a more reactive methyl ester to facilitate the subsequent reaction with phenylhydrazine. Methanol is a common and effective reagent for this purpose, and a strong acid catalyst like sulfuric acid is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Procedure:

    • Suspend 1-methyl-1H-imidazole-2-carboxylic acid (10 mmol) in methanol (100 mL).

    • Carefully add concentrated sulfuric acid (0.5 mL) dropwise while cooling the mixture in an ice bath.

    • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and neutralize the excess acid with a saturated sodium bicarbonate solution.

    • Extract the product, methyl 1-methyl-1H-imidazole-2-carboxylate, with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude ester.

Step 2: Hydrazinolysis to Yield 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide

  • Rationale: The ester is reacted with phenylhydrazine. The lone pair on the terminal nitrogen of phenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group to form the stable hydrazide.

  • Procedure:

    • Dissolve the crude methyl 1-methyl-1H-imidazole-2-carboxylate (10 mmol) in ethanol (80 mL).

    • Add phenylhydrazine (12 mmol, 1.2 equivalents) to the solution.

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture. The solid product should precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide.[5]

Synthesis and Analysis Workflow

G cluster_synthesis Synthesis cluster_analysis Analysis Start 1-methyl-1H-imidazole- 2-carboxylic acid Ester Esterification (MeOH, H2SO4, Reflux) Start->Ester Ester_Product Methyl 1-methyl-1H-imidazole- 2-carboxylate Ester->Ester_Product Hydra Hydrazinolysis (Phenylhydrazine, EtOH, Reflux) Ester_Product->Hydra Crude_Product Crude Product Hydra->Crude_Product Purify Recrystallization Crude_Product->Purify Final_Product Pure 1-methyl-N'-phenyl- 1H-imidazole-2-carbohydrazide Purify->Final_Product EA Elemental Analysis (CHNO) Final_Product->EA

Caption: Workflow for the synthesis and elemental analysis of the target compound.

Elemental Analysis: Verifying Molecular Identity

Elemental analysis is a cornerstone technique for the characterization of organic compounds. The most common method is combustion analysis, which determines the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S). Oxygen (O) is typically determined by pyrolysis in the absence of oxygen.[6][7]

The process involves combusting a small, precisely weighed sample in an oxygen-rich environment at high temperatures (around 1000-1150 °C).[7] This quantitatively converts the elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and measured by a detector, such as a thermal conductivity detector (TCD), allowing for the calculation of the elemental percentages in the original sample.[4]

Experimental Protocol: CHNO Analysis
  • Sample Preparation: Dry the purified 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide sample thoroughly in a vacuum oven to remove any residual solvent or moisture, which would alter the hydrogen and oxygen content.

  • Weighing: Accurately weigh approximately 1-3 mg of the dried sample into a tin or silver capsule.

  • Instrumentation: Place the capsule into the autosampler of a calibrated CHNS/O elemental analyzer.

  • Combustion/Pyrolysis:

    • For CHN analysis, the sample is dropped into a combustion tube with a flow of pure oxygen.

    • For O analysis, the sample is dropped into a pyrolysis tube filled with a reducing agent (e.g., carbon) in an inert atmosphere (e.g., helium).

  • Detection: The resulting gases are passed through separation columns and quantified by the TCD.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the weight of the sample and the detector's response, which is calibrated against a known standard (e.g., acetanilide). A successful synthesis is typically validated if the experimental values are within ±0.4% of the theoretical calculated values.

Comparative Analysis

To contextualize the data for 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide, we compare its theoretically calculated elemental composition with experimentally determined values for structurally related pyrazine and imidazole carbohydrazide derivatives found in the literature.

Chemical Structures for Comparison

G cluster_target Target Compound (Theoretical) cluster_alt1 Alternative 1 (Experimental) cluster_alt2 Alternative 2 (Experimental) Target 1-methyl-N'-phenyl-1H- imidazole-2-carbohydrazide (C11H12N4O) Alt1 N'-(2-hydroxy-4-methoxybenzylidene) pyrazine-2-carbohydrazide (C13H12N4O3) Alt2 (E)-N'-(1-phenylethylidene)-5- methylpyrazine-2-carbohydrazide (C14H14N4O)

Caption: Comparison of the target compound with literature alternatives.

Data Comparison Table

The following table presents the calculated elemental composition for our target compound alongside the published experimental data for two alternative carbohydrazide derivatives.

CompoundFormulaAnalysis Type%C%H%N%O
1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide C₁₁H₁₂N₄OCalculated 61.10 5.59 25.91 7.40
N'-(2-hydroxy-4-methoxybenzylidene)pyrazine-2-carbohydrazide[8]C₁₃H₁₂N₄O₃Found57.334.3620.6017.51
(E)-N'-(1-phenylethylidene)-5-methylpyrazine-2-carbohydrazide[9]C₁₄H₁₄N₄OCalculated66.125.5522.036.29
Found66.105.5322.056.32

Analysis of Comparison:

  • The elemental composition is highly sensitive to the molecular formula. The presence of additional oxygen atoms in Alternative 1 significantly increases its %O and decreases the percentages of C, H, and N compared to our target compound.[8]

  • Alternative 2, which has a similar number of nitrogen and oxygen atoms but a different carbon backbone, shows a higher carbon percentage.[9] The close agreement between the calculated and found values for Alternative 2 demonstrates the high accuracy of modern elemental analyzers and validates the purity of that synthesized compound.[9]

  • For our target compound, experimental results within the range of C (60.70-61.50%), H (5.19-5.99%), and N (25.51-26.31%) would strongly support the successful synthesis of the C₁₁H₁₂N₄O structure.

Conclusion

Elemental analysis is an indispensable tool in chemical synthesis, providing the primary confirmation of a compound's empirical formula. For novel structures like 1-methyl-N'-phenyl-1H-imidazole-2-carbohydrazide, obtaining experimental data that aligns with the calculated percentages for C, H, N, and O is the crucial first step of characterization. This validation underpins all subsequent investigations into the compound's chemical, physical, and biological properties. The protocols and comparative data presented here offer a comprehensive framework for the synthesis, validation, and contextual understanding of this and other new chemical entities.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Desai, N. C., et al. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Sciences, 1(4), 219-224. [Link]

  • Siddiqui, S., et al. (2012). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 587-594. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 2(2), 139-148. [Link]

  • Fathalla, O. A. (2001). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 6(11), 910-919. [Link]

  • University of Babylon. Element analysis. [Link]

  • UNESCO-EOLSS. ELEMENTAL ANALYSIS. [Link]

  • Universal Lab. (2024). Basic principles and tests of organic element analysis. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry, 17(1), 1-15. [Link]

  • Ahmad, M., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817. [Link]

  • Wikipedia. 1-Methylimidazole. [Link]

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